Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16314288
InChI: InChI=1S/C11H10N2O3S2/c1-6-8(10(15)16-2)18-11(12-6)13-9(14)7-4-3-5-17-7/h3-5H,1-2H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H10N2O3S2
Molecular Weight: 282.3 g/mol

Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC16314288

Molecular Formula: C11H10N2O3S2

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C11H10N2O3S2
Molecular Weight 282.3 g/mol
IUPAC Name methyl 4-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C11H10N2O3S2/c1-6-8(10(15)16-2)18-11(12-6)13-9(14)7-4-3-5-17-7/h3-5H,1-2H3,(H,12,13,14)
Standard InChI Key JELYNNLSUDZTMB-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Key substituents include:

  • A methyl group at position 4, which enhances steric bulk and influences electronic properties.

  • A methyl ester at position 5, providing a polarizable moiety for potential hydrolytic activation or prodrug strategies.

  • A (thiophen-2-ylcarbonyl)amino group at position 2, introducing aromaticity and hydrogen-bonding capabilities via the thiophene ring and carbonyl group.

The thiophene moiety, a sulfur-containing aromatic heterocycle, contributes to π-π stacking interactions in biological systems, while the ester group offers synthetic versatility for further derivatization.

Physicochemical Characteristics

Table 1 summarizes the molecular properties of methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate:

PropertyValue
Molecular FormulaC11H10N2O3S2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{3}\text{S}_{2}
Molecular Weight282.3 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (2×O, 2×N, 1×S)
Topological Polar Surface Area~110 Ų (estimated)

While experimental data on solubility, melting point, and logP are unavailable, structural analogs such as methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate (CAS 649737-05-3) exhibit moderate solubility in polar aprotic solvents like DMSO and DMF .

Synthesis and Preparation Methods

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring acylation occurs exclusively at the thiazole’s position 2 amine.

  • Ester Stability: Preventing hydrolysis of the methyl ester during aqueous workup.

  • Purification: Separating the product from unreacted thiophene-2-carbonyl chloride, which may require chromatographic techniques.

Biological and Pharmacological Applications

Antimicrobial Activity

Thiazole cores functionalized with aromatic substituents exhibit broad-spectrum antimicrobial effects. For instance, methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate (CAS 733754-08-0) showed activity against Gram-positive bacteria, attributed to interference with cell wall synthesis . The thiophene group in the subject compound could similarly disrupt microbial membranes via hydrophobic interactions.

Enzymatic Inhibition

The methyl ester and thiophene carbonyl groups position this compound as a potential protease or kinase inhibitor. Molecular docking studies on analogous structures suggest binding to ATP pockets in kinases through hydrogen bonding with the carbonyl oxygen and π-stacking with the thiophene ring .

Research Findings and Future Directions

Structure-Activity Relationship (SAR) Insights

Modifications to the thiazole scaffold significantly impact bioactivity:

  • Position 4 Substituents: Methyl groups enhance metabolic stability but reduce solubility. Isopropyl groups (as in CAS 649737-05-3) improve target selectivity .

  • Position 2 Acylation: Thiophene-2-carbonyl groups outperform phenyl analogs in cellular permeability due to reduced polarity.

  • Ester vs. Carboxylic Acid: Methyl esters (e.g., subject compound) serve as prodrugs, hydrolyzing in vivo to active acids .

Target Engagement Strategies

Recent advances in chemical probe development, such as trans-cyclooctene (TCO)-tagged inhibitors, enable visualization of compound localization within cancer cells . Applying similar strategies to methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate could validate its mechanism of action.

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